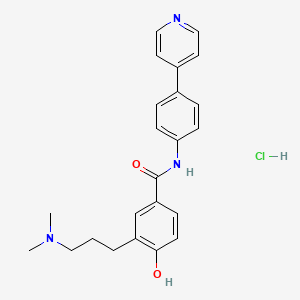

GR 55562 dihydrochloride

Description

Properties

IUPAC Name |

3-[3-(dimethylamino)propyl]-4-hydroxy-N-(4-pyridin-4-ylphenyl)benzamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O2.2ClH/c1-26(2)15-3-4-19-16-20(7-10-22(19)27)23(28)25-21-8-5-17(6-9-21)18-11-13-24-14-12-18;;/h5-14,16,27H,3-4,15H2,1-2H3,(H,25,28);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBKWJHYQFQONBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=CC=NC=C3)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of GR 55562 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

GR 55562 dihydrochloride is a potent and selective antagonist of the serotonin 5-HT1B and 5-HT1D receptors, with a notable preference for the 5-HT1B subtype.[1] This technical guide provides a comprehensive overview of the mechanism of action of GR 55562, detailing its interaction with target receptors and the subsequent impact on intracellular signaling cascades. The document synthesizes available quantitative data, outlines key experimental protocols for its characterization, and presents visual representations of its molecular interactions and experimental evaluation. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly those focused on the serotonergic system.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) is a critical neurotransmitter that modulates a wide array of physiological and pathological processes through its interaction with a diverse family of receptors. Among these, the 5-HT1B and 5-HT1D receptors have garnered significant attention as therapeutic targets for various neurological and psychiatric disorders. This compound has emerged as a key pharmacological tool for investigating the roles of these receptors due to its selective antagonist properties. It acts as a competitive and silent antagonist, effectively blocking the actions of endogenous serotonin and other agonists at these receptor sites.[1] Understanding the precise mechanism of action of GR 55562 is paramount for its application in preclinical research and for the development of novel therapeutics targeting the 5-HT1B/1D receptors.

Mechanism of Action: Competitive Antagonism at 5-HT1B/1D Receptors

GR 55562 exerts its pharmacological effects through competitive antagonism of 5-HT1B and 5-HT1D receptors. This means that it binds to the same site on the receptor as the endogenous agonist, serotonin, but does not activate the receptor. By occupying the binding site, GR 55562 prevents serotonin from binding and initiating downstream signaling events. The antagonism is reversible, and its effects can be overcome by increasing the concentration of the agonist.

Receptor Selectivity

GR 55562 exhibits a higher affinity for the 5-HT1B receptor compared to the 5-HT1D receptor, with approximately a 10-fold selectivity for the former.[1] This selectivity makes it a valuable tool for dissecting the specific physiological roles of the 5-HT1B receptor subtype.

Signaling Pathways Modulated by GR 55562

The 5-HT1B and 5-HT1D receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gαi/o. Upon activation by an agonist, these receptors initiate a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. By blocking the activation of these receptors, GR 55562 prevents this Gαi/o-mediated inhibition, thereby maintaining adenylyl cyclase activity and cAMP levels in the presence of an agonist.

Furthermore, agonist activation of 5-HT1B/1D receptors can lead to the modulation of ion channel activity and the activation of other signaling pathways, such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. GR 55562, by preventing the initial receptor activation, effectively blocks these downstream cellular responses.

Quantitative Pharmacological Data

The affinity and potency of GR 55562 have been determined in various in vitro assays. The following tables summarize the key quantitative data available in the literature.

Table 1: Binding Affinities of GR 55562

| Receptor | Preparation | Radioligand | Parameter | Value | Reference |

| Human 5-HT1B | Cloned | [3H]-GR 125743 | pKi | 7.4 | [2] |

| Human 5-HT1D | Cloned | [3H]-GR 125743 | pKi | 6.2 | [2] |

| Human 5-HT1B | Cloned | Not Specified | pKB | 7.3 | [3] |

| Human 5-HT1D | Cloned | Not Specified | pKB | 6.3 | [3] |

Table 2: Functional Potency of GR 55562

| Assay | Tissue/Cell Line | Agonist | Parameter | Value | Reference |

| Contraction Assay | Human Pulmonary Resistance Arteries | 5-HT | pEC10 | 7.26 | [2] |

Experimental Protocols

The characterization of GR 55562 involves a variety of in vitro pharmacological assays. The following sections provide an overview of the methodologies for key experiments.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of GR 55562 for 5-HT1B and 5-HT1D receptors.

General Protocol:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human recombinant 5-HT1B or 5-HT1D receptors.

-

Competitive Binding: A fixed concentration of a suitable radioligand (e.g., [3H]-GR 125743) is incubated with the receptor-containing membranes in the presence of increasing concentrations of unlabeled GR 55562.

-

Incubation: The incubation is carried out in a suitable buffer at a specific temperature and for a duration sufficient to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of GR 55562 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Assays

Objective: To assess the ability of GR 55562 to antagonize agonist-induced G-protein activation.

General Protocol:

-

Membrane Preparation: Similar to radioligand binding assays, membranes from cells expressing the target receptor are used.

-

Assay Conditions: Membranes are incubated with a fixed concentration of an agonist (e.g., 5-HT) and varying concentrations of GR 55562 in the presence of GDP and [35S]GTPγS.

-

Incubation: The reaction is allowed to proceed for a defined period at a specific temperature.

-

Termination and Separation: The assay is terminated by rapid filtration, and the amount of [35S]GTPγS bound to the G-proteins is quantified.

-

Data Analysis: The ability of GR 55562 to inhibit the agonist-stimulated increase in [35S]GTPγS binding is measured, and the IC50 value is determined.

Objective: To determine the effect of GR 55562 on agonist-mediated inhibition of adenylyl cyclase.

General Protocol:

-

Cell Culture: Whole cells expressing the 5-HT1B or 5-HT1D receptor are used.

-

Assay Conditions: Cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation. Subsequently, they are treated with forskolin (to stimulate adenylyl cyclase), an agonist (to inhibit adenylyl cyclase via the Gαi/o pathway), and varying concentrations of GR 55562.

-

Incubation: The cells are incubated for a specific time to allow for changes in intracellular cAMP levels.

-

cAMP Measurement: Intracellular cAMP levels are quantified using various methods, such as enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET).

-

Data Analysis: The ability of GR 55562 to reverse the agonist-induced decrease in cAMP levels is determined, and the IC50 is calculated.

In Vitro Electrophysiology

Objective: To investigate the effect of GR 55562 on neuronal activity modulated by 5-HT1B/1D receptors.

General Protocol:

-

Slice Preparation: Acute brain slices (e.g., from the hippocampus) are prepared from rodents.

-

Recording: Whole-cell patch-clamp or field potential recordings are performed on neurons within the slice.

-

Drug Application: A 5-HT1B/1D receptor agonist is applied to the slice to induce a change in neuronal firing or synaptic transmission. Subsequently, GR 55562 is co-applied to assess its ability to block the agonist's effects.

-

Data Analysis: Changes in neuronal membrane potential, firing frequency, or synaptic currents are measured and analyzed to determine the antagonistic effect of GR 55562.

Conclusion

This compound is a well-characterized, selective, and competitive antagonist of the 5-HT1B and 5-HT1D receptors. Its mechanism of action involves the direct blockade of these receptors, thereby preventing the Gαi/o-mediated inhibition of adenylyl cyclase and other downstream signaling events. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers utilizing GR 55562 to investigate the intricate roles of the 5-HT1B and 5-HT1D receptors in health and disease. Further research employing these and other advanced techniques will continue to elucidate the therapeutic potential of targeting this important component of the serotonergic system.

References

- 1. GR-55562 - Wikipedia [en.wikipedia.org]

- 2. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measurement of Agonist-Stimulated [35S]GTPγS Binding to Cell Membranes | Springer Nature Experiments [experiments.springernature.com]

GR 55562 Dihydrochloride: A Technical Guide to its Selectivity for 5-HT1B vs. 5-HT1D Receptors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the selectivity profile of GR 55562 dihydrochloride, a potent antagonist for the serotonin 5-HT1B and 5-HT1D receptors. This document details the binding affinities, functional activities, and the experimental protocols used to determine these characteristics, offering valuable insights for researchers in pharmacology and drug development.

Introduction to this compound

GR 55562 is a selective and competitive antagonist of the 5-HT1B and 5-HT1D serotonin receptors.[1] It is recognized as a "silent antagonist," meaning it does not exhibit intrinsic agonist activity.[1] This compound displays a notable selectivity for the 5-HT1B receptor over the 5-HT1D receptor, with an approximately 10-fold higher affinity for the former.[1] Its utility as a research tool lies in its ability to differentiate between the functions of these two closely related receptor subtypes.

Quantitative Analysis of Receptor Binding Affinity

The binding affinity of GR 55562 for human 5-HT1B and 5-HT1D receptors has been determined through radioligand binding assays. The data, presented in terms of pKi values, are summarized below. A higher pKi value indicates a stronger binding affinity.

| Receptor Subtype | Radioligand Used | Cell Line | pKi (mean ± SEM) | Ki (nM) | Reference |

| Human 5-HT1B | [3H]GR-125743 | C6-glial cells | 7.85 | 14 | [2] |

| Human 5-HT1B | [3H]5-CT | C6-glial cells | 7.92 | 12.1 | [2] |

| Human 5-HT1B | Not Specified | Not Specified | 7.4 | - | [3] |

| Human 5-HT1D | [3H]5-CT | Cos-7 cells | 6.15 | 700 | [2] |

| Human 5-HT1D | Not Specified | Not Specified | 6.2 | - | [3] |

Functional Activity at 5-HT1B and 5-HT1D Receptors

Functional assays are crucial for determining the pharmacological action of a ligand. For G-protein coupled receptors like 5-HT1B and 5-HT1D, which are coupled to Gi/o proteins, their activation typically leads to an inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

GR 55562 has been characterized as a competitive antagonist with no agonist activity at either the human 5-HT1B (also referred to as 5-HT1Dβ) or 5-HT1D (also referred to as 5-HT1Dα) receptors. In functional assays, it does not inhibit forskolin-stimulated cAMP production on its own but can competitively block the inhibitory effect of 5-HT1B/1D agonists.

| Assay Type | Receptor Subtype | Agonist Challenged | Effect of GR 55562 | Reference |

| Inhibition of forskolin-stimulated cAMP production | Human 5-HT1Dα and 5-HT1Dβ | GR127935 and metergoline | Competitive antagonism (rightward shift of agonist concentration-response curve) | [3] |

Signaling Pathways of 5-HT1B and 5-HT1D Receptors

Both 5-HT1B and 5-HT1D receptors are Gαi/o-coupled receptors. Their activation initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This, in turn, affects the activity of protein kinase A (PKA).

Experimental Protocols

Radioligand Binding Assay (Competition Assay)

This protocol outlines a general method for determining the binding affinity (Ki) of GR 55562 for 5-HT1B and 5-HT1D receptors through a competition binding assay.

Detailed Methodology:

-

Membrane Preparation:

-

Cells (e.g., CHO or HEK293) stably expressing the human 5-HT1B or 5-HT1D receptor are harvested and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes. The pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

-

Competition Binding Assay:

-

In a 96-well plate, incubate the receptor membrane preparation with a fixed concentration of a suitable radioligand (e.g., [3H]5-CT or [3H]GR-125743) and a range of concentrations of GR 55562.

-

Total binding is determined in the absence of a competing ligand, while non-specific binding is measured in the presence of a high concentration of a non-radiolabeled competing ligand (e.g., 10 µM 5-HT).

-

The incubation is typically carried out at room temperature for 60-90 minutes to reach equilibrium.

-

-

Filtration and Counting:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

-

The filters are washed multiple times with ice-cold wash buffer.

-

The radioactivity trapped on the filters is quantified using a liquid scintillation counter.

-

-

Data Analysis:

-

The concentration of GR 55562 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

cAMP Functional Assay (Antagonist Mode)

This protocol describes a general method to assess the antagonist activity of GR 55562 at 5-HT1B and 5-HT1D receptors by measuring its ability to block agonist-induced inhibition of cAMP production.

References

- 1. GR-55562 - Wikipedia [en.wikipedia.org]

- 2. GR-55562 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay - PubMed [pubmed.ncbi.nlm.nih.gov]

GR 55562 Dihydrochloride: A Technical Guide to a Selective 5-HT1B Silent Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR 55562 dihydrochloride is a potent and selective competitive antagonist for the serotonin 1B (5-HT1B) receptor, also exhibiting a notable affinity for the 5-HT1D receptor.[1] Classified as a "silent" antagonist, GR 55562 demonstrates the ability to block the receptor without initiating an intrinsic signaling cascade, a characteristic that distinguishes it from partial agonists or inverse agonists.[1] This property makes it an invaluable tool in pharmacological research for elucidating the physiological and pathological roles of the 5-HT1B receptor. This technical guide provides a comprehensive overview of GR 55562, including its binding profile, functional effects, and the experimental protocols utilized for its characterization.

Core Properties of this compound

GR 55562 is a benzamide derivative with high affinity and selectivity for the human 5-HT1B receptor. Its selectivity for the 5-HT1B receptor is approximately 10-fold higher than for the 5-HT1D receptor.[1] The compound has weak affinity for other serotonin receptor subtypes, rendering it a precise tool for investigating 5-HT1B-mediated processes.[1]

Data Presentation: Quantitative Analysis

The binding affinities and functional potencies of this compound across various receptor subtypes are summarized below. These values have been compiled from multiple studies to provide a comparative overview.

| Receptor Subtype | Parameter | Value | Species | Assay Type | Reference |

| 5-HT1B | pKB | 7.3 | Human | Functional Assay | [1] |

| 5-HT1D | pKB | 6.3 | Human | Functional Assay | [1] |

| 5-HT1A | pKi | 6.07 | Human | Radioligand Binding | [2] |

| 5-HT1B | Ki | ~50 nM | Human | Radioligand Binding | Inferred from pKB |

| 5-HT1D | Ki | ~500 nM | Human | Radioligand Binding | Inferred from pKB |

Note: pKB and pKi values have been converted to approximate Ki values for comparative purposes (Ki = 10^(-pX)).

Signaling Pathways and Mechanism of Action

The canonical signaling pathway initiated by 5-HT1B receptor activation involves:

-

G-protein activation: Agonist binding to the 5-HT1B receptor induces a conformational change, leading to the activation of the associated heterotrimeric Gi/o protein. This involves the exchange of GDP for GTP on the Gαi/o subunit.

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit dissociates from the Gβγ dimer and inhibits the activity of adenylyl cyclase.

-

Reduction of cAMP: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).

-

Downstream Effects: Reduced cAMP levels result in decreased activity of protein kinase A (PKA), which in turn modulates the phosphorylation state and activity of numerous downstream target proteins.

GR 55562, by preventing agonist binding, effectively blocks all of these downstream events.

Experimental Protocols

The characterization of GR 55562 as a silent antagonist involves several key experimental procedures. The following sections provide detailed methodologies for these assays.

Radioligand Binding Assay

This assay is used to determine the affinity (Ki) of GR 55562 for the 5-HT1B receptor.

1. Membrane Preparation:

-

Cells stably expressing the human 5-HT1B receptor are harvested and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

2. Competition Binding Assay:

-

Membrane preparations are incubated with a fixed concentration of a radiolabeled 5-HT1B receptor ligand (e.g., [3H]GR125743) and varying concentrations of GR 55562.

-

Incubations are typically carried out in a 96-well plate format at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., serotonin).

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.

3. Data Analysis:

-

The concentration of GR 55562 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay

This functional assay measures the ability of a compound to stimulate G-protein activation. As a silent antagonist, GR 55562 will not stimulate [35S]GTPγS binding on its own but will inhibit agonist-stimulated binding.

1. Membrane Preparation:

-

Membrane preparation is performed as described for the radioligand binding assay.

2. Assay Procedure:

-

Membranes are incubated in an assay buffer containing GDP, [35S]GTPγS (a non-hydrolyzable GTP analog), and the test compounds.

-

To assess the antagonist effect of GR 55562, membranes are pre-incubated with varying concentrations of GR 55562, followed by the addition of a fixed concentration of a 5-HT1B receptor agonist (e.g., 5-CT).

-

The reaction is allowed to proceed at 30°C for a specific time (e.g., 60 minutes).

-

The assay is terminated by rapid filtration, and the amount of bound [35S]GTPγS is quantified by scintillation counting.

3. Data Analysis:

-

The ability of GR 55562 to inhibit agonist-stimulated [35S]GTPγS binding is used to determine its functional antagonist potency (IC50 or KB).

In Vivo Studies

GR 55562 is frequently used in preclinical in vivo models to investigate the role of 5-HT1B receptors in various physiological and pathological processes, particularly in the central nervous system.

1. Animal Models:

-

Rodent models (rats, mice) are commonly used.

-

Studies often focus on behaviors relevant to anxiety, depression, and substance abuse.

2. Administration:

-

GR 55562 can be administered systemically (e.g., intraperitoneally, subcutaneously) or directly into specific brain regions via microinjection.

-

For microinjections, animals are surgically implanted with guide cannulae targeting the brain region of interest (e.g., nucleus accumbens, ventral tegmental area).[5][6]

-

Dosages for microinjections are typically in the range of 0.1-10 µg per side.[5][6]

3. Behavioral Assessments:

-

A wide range of behavioral tests are employed to assess the effects of GR 55562 on anxiety (e.g., elevated plus maze), depression (e.g., forced swim test), and drug-seeking behavior (e.g., self-administration paradigms).

Conclusion

This compound is a well-characterized and highly selective 5-HT1B receptor silent antagonist. Its ability to block receptor function without eliciting an intrinsic response makes it an indispensable research tool for dissecting the complexities of the serotonergic system. The quantitative data on its binding affinity, coupled with established experimental protocols for its in vitro and in vivo characterization, provide a solid foundation for its application in neuroscience research and drug development.

References

- 1. GR-55562 - Wikipedia [en.wikipedia.org]

- 2. GR-55562 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. researchgate.net [researchgate.net]

- 4. 5-HT1B RECEPTOR-MEDIATED ACTIVATION OF ERK1/2 REQUIRES BOTH Gαi/o AND β-ARRESTIN PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of serotonin (5-HT)(1B) receptor ligands, microinjected into accumbens subregions, on cocaine discrimination in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of 5-HT1B receptor ligands microinjected into the ventral tegmental area on the locomotor and sensitizating effects of cocaine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis and Scientific Journey of GR 55562 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR 55562 dihydrochloride is a potent and selective antagonist of the serotonin 5-HT1B and 5-HT1D receptors, with a notable preference for the 5-HT1B subtype.[1][2] Developed by Glaxo (now GlaxoSmithKline), this small molecule has become an invaluable tool in neuroscience research, enabling the elucidation of the physiological and pathological roles of these specific serotonin receptor subtypes. This technical guide provides an in-depth exploration of the discovery, history, and key experimental data associated with this compound, offering a comprehensive resource for researchers in pharmacology and drug development.

Discovery and History

GR 55562 is distinguished as a "silent" antagonist, meaning it does not possess intrinsic activity at the receptor, unlike some other 5-HT1B/1D ligands.[1] Its selectivity, approximately 10-fold higher for the 5-HT1B receptor over the 5-HT1D receptor, has made it a preferred tool for differentiating the specific roles of these closely related receptor subtypes.[2] Over the years, GR 55562 has been instrumental in studies investigating the role of 5-HT1B receptors in neurotransmitter release, vasoconstriction, and various behavioral paradigms.[3][4][5]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Name | 3-[3-(Dimethylamino)propyl]-4-hydroxy-N-[4-(4-pyridinyl)phenyl]benzamide dihydrochloride |

| Molecular Formula | C₂₃H₂₅N₃O₂ · 2HCl |

| Molecular Weight | 448.4 g/mol [1] |

| CAS Number | 172854-55-6[1] |

| Appearance | Solid |

| Solubility | Soluble in water to 100 mM[1] |

Pharmacological Data

The pharmacological profile of this compound is defined by its binding affinity and functional antagonism at serotonin receptors. The following tables summarize key quantitative data from various in vitro and in vivo studies.

In Vitro Binding Affinity and Functional Antagonism

| Parameter | Receptor | Species | Value | Reference |

| pKi | 5-HT1B | Human | 7.4 | [1] |

| pKi | 5-HT1D | Human | 6.2 | [1] |

| pKB | 5-HT1B | Human | 7.3 | |

| pKB | 5-HT1D | Human | 6.3 | |

| pA2 | 5-HT1B | Human | 7.40 ± 0.16 | [6] |

| pA2 | 5-HT1B | Human | 6.6 | [7] |

In Vivo Activity

| Study Type | Animal Model | Dose Range | Observed Effect | Reference |

| Cocaine Sensitization | Rat | 1 µ g/side (intra-VTA) | Blocked the enhancement of cocaine sensitization by a 5-HT1B agonist. | [3] |

| Cocaine Discrimination | Rat | 0.1-10 µ g/side (intra-accumbens) | Did not substitute for cocaine and did not modulate the discriminative stimulus effects of cocaine. | [4] |

Signaling Pathways

GR 55562 exerts its antagonist effect by blocking the 5-HT1B/1D receptors, which are G-protein coupled receptors (GPCRs) linked to the Gαi/o subunit. Activation of these receptors by serotonin normally inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this interaction, GR 55562 prevents the downstream signaling cascade.

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of this compound.

Synthesis of GR 55562

The synthesis of the parent compound, 3-[3-(N,N-dimethylamino)propyl]-4-hydroxy-N-[4-(pyridin-4-yl)phenyl]benzamide, has been described in the literature. The dihydrochloride salt can be prepared by treating a solution of the free base with an excess of hydrochloric acid in a suitable solvent, followed by precipitation and purification.

Experimental Workflow: Synthesis of this compound

References

- 1. GR-55562 - Wikipedia [en.wikipedia.org]

- 2. Effects of 5-HT1B receptor ligands microinjected into the ventral tegmental area on the locomotor and sensitizating effects of cocaine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. GR-55562 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. 5-HT1B RECEPTOR-MEDIATED ACTIVATION OF ERK1/2 REQUIRES BOTH Gαi/o AND β-ARRESTIN PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological characterization of 5-HT1B receptor-mediated inhibition of local excitatory synaptic transmission in the CA1 region of rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to GR 55562 Dihydrochloride: A Selective 5-HT1B/1D Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

GR 55562 dihydrochloride (CAS Number: 159533-25-2) is a potent and selective competitive antagonist of the serotonin 5-HT1B and 5-HT1D receptors.[1][2][3] With a higher affinity for the 5-HT1B subtype, this small molecule has become an invaluable pharmacological tool for elucidating the physiological and pathological roles of these receptors.[4][5] This technical guide provides a comprehensive overview of the chemical properties, biological activity, and mechanism of action of this compound. Detailed summaries of its binding affinities and functional potencies are presented, alongside representative experimental protocols for its use in in vitro and in vivo studies. Furthermore, this document includes visualizations of the 5-HT1B receptor signaling pathway and a typical experimental workflow to facilitate a deeper understanding of its application in research and drug development.

Chemical and Physical Properties

This compound is a synthetic compound with the chemical name 3-[3-(Dimethylamino)propyl]-4-hydroxy-N-[4-(4-pyridinyl)phenyl]benzamide dihydrochloride.[1] Its chemical structure and key properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 159533-25-2 | [3] |

| Molecular Formula | C23H25N3O2 · 2HCl | [3] |

| Molecular Weight | 448.39 g/mol | [3] |

| Appearance | Off-white to light yellow solid | MedChemExpress |

| Solubility | Soluble in water to 100 mM | [3] |

| Storage | Store at 4°C, desiccated and protected from light. For long-term storage of solutions, -20°C or -80°C is recommended. | [3] |

Biological Activity and Mechanism of Action

GR 55562 acts as a silent antagonist at 5-HT1B and 5-HT1D receptors, meaning it binds to the receptor without activating it, thereby blocking the binding and subsequent action of the endogenous agonist, serotonin (5-HT).[1] It exhibits a notable selectivity for the 5-HT1B receptor over the 5-HT1D receptor, with approximately 10-fold higher affinity for the former.[5] Its activity at other 5-HT receptor subtypes is significantly lower.[1][3]

The 5-HT1B receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Upon activation by an agonist, the associated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA). By antagonizing this receptor, GR 55562 prevents these downstream signaling events.

Furthermore, 5-HT1B receptor activation has been shown to modulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. GR 55562, by blocking the receptor, can be used to investigate the role of 5-HT1B receptor-mediated signaling in cellular processes regulated by the ERK pathway.

Quantitative Data

The binding affinities and functional potencies of this compound have been characterized in various in vitro assays. The following tables summarize key quantitative data.

Table 1: Binding Affinity of GR 55562 at Human Serotonin Receptors

| Receptor Subtype | pKi | Ki (nM) | Assay Conditions | Reference(s) |

| 5-HT1A | 6.07 | 842 | [3H]8-OH-DPAT displacement in HeLa cell membranes | [4] |

| 5-HT1B | 7.85 | 14 | [3H]GR-125743 displacement in C6-glial cell membranes | [4] |

| 5-HT1B | 7.92 | 12.1 | [3H]5-CT displacement in C6-glial cell membranes | [4] |

| 5-HT1B | 7.5 | - | - | [4] |

| 5-HT1D | 6.15 | 700 | [3H]5-CT displacement in Cos-7 cell membranes | [4] |

Table 2: Functional Potency of GR 55562

| Receptor Subtype | pKB | Assay Type | Tissue/Cell Line | Reference(s) |

| Human 5-HT1B | 7.3 | Functional Antagonism | Cloned human receptor | [1][3] |

| Human 5-HT1D | 6.3 | Functional Antagonism | Cloned human receptor | [1][3] |

Signaling Pathway and Experimental Workflow Visualizations

To facilitate a clearer understanding of the molecular mechanisms and experimental applications of GR 55562, the following diagrams have been generated using the DOT language.

Experimental Protocols

The following are representative protocols for key experiments involving this compound. These are intended as a guide and may require optimization based on specific experimental conditions.

Radioligand Displacement Assay for Determination of Binding Affinity (Ki)

This protocol describes a competitive binding assay to determine the affinity of GR 55562 for the 5-HT1B receptor using a radiolabeled ligand.

Materials:

-

Cell membranes expressing the human 5-HT1B receptor.

-

Radioligand: [3H]GR-125743 or [3H]5-CT.

-

This compound stock solution.

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the cell membrane preparation on ice and resuspend in binding buffer to a final concentration of 10-20 µg of protein per well.

-

Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:

-

50 µL of binding buffer (for total binding) or a saturating concentration of a non-radiolabeled 5-HT1B ligand (e.g., 10 µM 5-HT) for non-specific binding.

-

50 µL of varying concentrations of this compound (typically from 10⁻¹¹ to 10⁻⁵ M).

-

50 µL of radioligand at a concentration close to its Kd value.

-

100 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter pre-soaked in wash buffer using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Count the radioactivity in a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the GR 55562 concentration.

-

Determine the IC50 value (the concentration of GR 55562 that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Functional Assay: cAMP Accumulation

This protocol outlines a method to assess the antagonist activity of GR 55562 by measuring its ability to block agonist-induced inhibition of cAMP production.

Materials:

-

CHO or HEK293 cells stably expressing the human 5-HT1B receptor.

-

5-HT1B receptor agonist (e.g., 5-CT).

-

This compound.

-

Forskolin.

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Cell culture medium.

-

Phosphodiesterase inhibitor (e.g., IBMX).

Procedure:

-

Cell Culture: Plate the cells in a 96-well plate and grow to 80-90% confluency.

-

Pre-treatment: Pre-incubate the cells with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor for 15-30 minutes at 37°C.

-

Agonist Stimulation: Add a fixed concentration of the 5-HT1B agonist (typically the EC80 concentration) and a fixed concentration of forskolin (to stimulate cAMP production) to the wells. Incubate for 15-30 minutes at 37°C.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the GR 55562 concentration.

-

Determine the IC50 value of GR 55562 for the inhibition of the agonist response.

-

The antagonist potency can be expressed as a pA2 value, calculated using the Schild equation.

-

Conclusion

This compound is a well-characterized and highly valuable pharmacological tool for the investigation of 5-HT1B and 5-HT1D receptor function. Its selectivity for the 5-HT1B receptor, coupled with its silent antagonist profile, makes it an ideal compound for dissecting the roles of this receptor in various physiological and pathological processes. The data and protocols presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for incorporating GR 55562 into their studies.

References

- 1. The cutaneous corticosteroid vasoconstriction assay: a reflectance spectroscopic and laser-Doppler flowmetric study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vivo Calibration of Microdialysis Using Infusion of Stable-Isotope Labeled Neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the In Vivo and In Vitro Effects of GR 55562 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR 55562 dihydrochloride is a potent and selective antagonist of the serotonin 5-HT1B and 5-HT1D receptors, demonstrating a roughly 10-fold higher affinity for the 5-HT1B subtype.[1] Classified as a silent antagonist, it distinguishes itself from other ligands that may exhibit partial agonist activity.[1] This selective antagonism makes GR 55562 an invaluable tool for elucidating the physiological and pathological roles of 5-HT1B and 5-HT1D receptors in both central and peripheral nervous systems. This technical guide provides a comprehensive overview of the in vitro and in vivo effects of GR 55562, including quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Core Pharmacological Profile

GR 55562 acts as a competitive antagonist at 5-HT1B and 5-HT1D receptors. Its selectivity and silent antagonist profile have been characterized in numerous studies, making it a standard pharmacological tool for investigating serotonergic systems.

Quantitative Data: Receptor Binding and Functional Antagonism

The binding affinity and functional antagonism of GR 55562 have been determined across various in vitro assay systems. The following table summarizes key quantitative data from the literature.

| Parameter | Receptor Subtype | Species/System | Value | Reference |

| pKi | Human 5-HT1B | Cloned Receptors | 7.4 | [2] |

| pKi | Human 5-HT1D | Cloned Receptors | 6.2 | [2] |

| pKB | Human 5-HT1B | Cloned Receptors | 7.3 | --- |

| pKB | Human 5-HT1D | Cloned Receptors | 6.3 | --- |

| pEC10 | 5-HT Evoked Contraction | Pulmonary Resistance Arteries | 7.26 | [2] |

Note: pKi and pKB values are the negative logarithm of the inhibitor constant (Ki) and antagonist dissociation constant (KB), respectively. A higher value indicates greater binding affinity or potency.

In Vitro Methodologies

A variety of in vitro assays are employed to characterize the effects of GR 55562. These assays are crucial for determining its binding profile, functional activity, and impact on cellular signaling.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity (Ki) of GR 55562 for its target receptors.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation: Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells stably transfected with human 5-HT1B or 5-HT1D receptors) are prepared by homogenization and centrifugation.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.2 mM EDTA) is used.

-

Incubation: Membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-GR125743 for 5-HT1B/1D receptors) and varying concentrations of GR 55562.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of GR 55562 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays are essential for determining the potency of GR 55562 as an antagonist and for investigating its effects on receptor-mediated signaling.

Experimental Protocol: [35S]GTPγS Binding Assay

This assay measures the activation of G proteins, which is a proximal event following GPCR activation.[3][4]

-

Membrane Preparation: As described for radioligand binding assays.

-

Assay Buffer: Typically contains 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 10 µM GDP.

-

Incubation: Membranes are incubated with a fixed concentration of a 5-HT1B/1D agonist (e.g., 5-CT) in the presence of varying concentrations of GR 55562. The reaction is initiated by the addition of [35S]GTPγS.

-

Termination: The reaction is stopped by rapid filtration.

-

Quantification: The amount of [35S]GTPγS bound to the membranes is determined by scintillation counting.

-

Data Analysis: The ability of GR 55562 to inhibit agonist-stimulated [35S]GTPγS binding is used to determine its antagonist potency (pA2 or KB).

Experimental Protocol: cAMP Assay

-

Cell Culture: Whole cells expressing the target receptor are used.

-

Stimulation: Cells are pre-incubated with varying concentrations of GR 55562, followed by stimulation with a 5-HT1B/1D agonist in the presence of forskolin (to stimulate basal cAMP levels).

-

Lysis and Detection: Cells are lysed, and intracellular cAMP levels are measured using a commercially available kit (e.g., ELISA, HTRF).

-

Data Analysis: The ability of GR 55562 to reverse the agonist-induced decrease in cAMP levels is quantified to determine its antagonist potency.

Signaling Pathways

Caption: 5-HT1B/1D Receptor Signaling Pathway.

In Vivo Applications

In vivo studies utilizing GR 55562 have been instrumental in understanding the role of 5-HT1B and 5-HT1D receptors in various physiological and behavioral processes.

Animal Models and Experimental Designs

GR 55562 has been used in a variety of animal models to investigate its effects on conditions such as anxiety, depression, and drug addiction.

Experimental Protocol: Cocaine Discrimination in Rats

This model assesses the role of 5-HT1B receptors in the subjective effects of cocaine.[6]

-

Animals: Male Wistar rats are typically used.

-

Training: Rats are trained to discriminate between intraperitoneal injections of cocaine (e.g., 10 mg/kg) and saline in a two-lever operant conditioning chamber. Correct lever presses are reinforced with a reward (e.g., water).

-

Surgery: Once trained, rats are surgically implanted with bilateral cannulae into specific brain regions, such as the nucleus accumbens.[6]

-

Drug Administration: GR 55562 is microinjected directly into the target brain region prior to the administration of cocaine or saline.

-

Testing: The percentage of responses on the cocaine-appropriate lever is measured. Antagonism by GR 55562 would be indicated by a shift in the dose-response curve for cocaine.

Experimental Protocol: Locomotor Activity in Rats

This model is used to evaluate the effects of GR 55562 on cocaine-induced hyperactivity.[7]

-

Animals: Male Wistar rats.

-

Surgery: Bilateral cannulae are implanted into the ventral tegmental area (VTA).

-

Drug Administration: GR 55562 is microinjected into the VTA. This can be done acutely before a single cocaine injection or repeatedly during a sensitization paradigm.

-

Behavioral Measurement: Locomotor activity is recorded using automated activity chambers.

-

Data Analysis: The total distance traveled or the number of beam breaks is quantified and compared between treatment groups.

Caption: General Workflow for In Vivo Studies.

Conclusion

This compound is a well-characterized and highly selective 5-HT1B/1D receptor antagonist. Its utility as a research tool is firmly established, enabling detailed investigation of the serotonergic system's role in health and disease. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this important pharmacological agent. Future research will likely continue to leverage the specificity of GR 55562 to uncover novel therapeutic targets and strategies for a range of neurological and psychiatric disorders.

References

- 1. GR-55562 - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 4. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effects of serotonin (5-HT)(1B) receptor ligands, microinjected into accumbens subregions, on cocaine discrimination in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of 5-HT1B receptor ligands microinjected into the ventral tegmental area on the locomotor and sensitizating effects of cocaine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

GR 55562 Dihydrochloride: A Technical Guide to Binding Affinity and Pharmacology

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of GR 55562 dihydrochloride, a key pharmacological tool used in serotonin research. The focus is on its binding affinity, receptor selectivity, and the experimental methodologies used to determine these characteristics.

Overview of this compound

GR 55562 is a potent and selective antagonist for the serotonin 5-HT1B and 5-HT1D receptors.[1][2] It functions as a silent antagonist, meaning it does not possess intrinsic activity at the receptor.[1][3] Its selectivity, particularly for the 5-HT1B subtype over the 5-HT1D subtype (approximately 10-fold), makes it a valuable tool for differentiating the physiological and pathological roles of these closely related receptors.[1] GR 55562 has demonstrated only weak binding affinity for other serotonin receptor subtypes, further solidifying its utility in targeted studies.[1][3]

Binding Affinity and Potency

The binding affinity of a ligand for its receptor is a critical measure of its potency. This is often expressed as the inhibition constant (Ki) or its negative logarithm (pKi). A higher pKi value corresponds to a greater binding affinity.[4] The potency of an antagonist can also be measured in functional assays and expressed as a pA2 or pKB value.

The table below summarizes the reported binding affinities and functional potencies for this compound at various serotonin receptors.

| Receptor Subtype | Parameter | Value | Species/System | Reference |

| 5-HT1B | pKi | 7.4 | - | [2] |

| 5-HT1B | pKB | 7.3 | Human Cloned Receptor | [3] |

| 5-HT1B | pA2 | 6.6 | Human Pulmonary Artery | [5] |

| 5-HT1D | pKi | 6.2 | - | [2] |

| 5-HT1D | pKB | 6.3 | Human Cloned Receptor | [3] |

| 5-HT1A | pKi | 6.07 | HeLa Transfected Cells | [6] |

Experimental Protocols

The determination of binding affinity (Ki) is typically achieved through competitive radioligand binding assays.[7][8] This methodology allows for the characterization of an unlabeled compound (the "competitor," e.g., GR 55562) by measuring its ability to displace a radioactive ligand ("radioligand") that is known to bind to the target receptor.

Detailed Methodology: Competitive Binding Assay for GR 55562

This protocol is a representative example for determining the Ki of GR 55562 at the human 5-HT1B receptor.

1. Materials and Reagents:

-

Receptor Source: Cell membranes prepared from a stable cell line (e.g., HEK293 or CHO cells) expressing the cloned human 5-HT1B receptor.

-

Radioligand: A high-affinity 5-HT1B receptor radioligand, such as [3H]5-Carboxamidotryptamine ([3H]5-CT), at a concentration close to its Kd value.

-

Test Compound: this compound, dissolved to create a range of concentrations.

-

Non-specific Binding Control: A high concentration of a non-radioactive ligand (e.g., 10 µM serotonin) to saturate all specific binding sites.

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing appropriate ions (e.g., MgCl2).

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Detection: Liquid scintillation counter and scintillation cocktail.

2. Procedure:

-

In assay tubes, combine the cell membranes, the fixed concentration of the radioligand, and the assay buffer.

-

Add varying concentrations of GR 55562 to different sets of tubes. Include tubes for "total binding" (no competitor) and "non-specific binding" (with saturating serotonin).

-

Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a sufficient duration to allow binding to reach equilibrium (e.g., 60 minutes).

-

Terminate the reaction by rapidly filtering the contents of each tube through the glass fiber filters. This step separates the membrane-bound radioligand from the free radioligand in the solution.

-

Wash the filters quickly with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Place the filters into scintillation vials with scintillation cocktail.

-

Quantify the radioactivity trapped on the filters using a liquid scintillation counter.

3. Data Analysis:

-

Calculate the "specific binding" at each concentration of GR 55562 by subtracting the non-specific binding counts from the total binding counts.

-

Plot the percent specific binding against the log concentration of GR 55562.

-

Use non-linear regression analysis to fit a sigmoidal dose-response curve to the data and determine the IC50 value (the concentration of GR 55562 that inhibits 50% of the specific radioligand binding).

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation :[4]

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

-

Calculate the pKi by taking the negative base-10 logarithm of the Ki value.

Receptor Signaling Pathway

The 5-HT1B and 5-HT1D receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins. The canonical signaling pathway involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular levels of the second messenger cyclic AMP (cAMP).[9] As a silent antagonist, GR 55562 binds to the receptor but does not initiate this signaling cascade; instead, it blocks the receptor from being activated by the endogenous agonist, serotonin (5-HT).

Conclusion

This compound is a well-characterized, selective 5-HT1B/1D receptor antagonist. Its high affinity for the 5-HT1B receptor, coupled with its nature as a silent antagonist, makes it an indispensable pharmacological tool. Understanding its binding profile and the experimental methods used for its characterization is fundamental for researchers designing experiments to probe the serotonergic system and for professionals involved in the development of novel therapeutics targeting these pathways.

References

- 1. GR-55562 - Wikipedia [en.wikipedia.org]

- 2. This compound, 5-HT1B / 5-HT1D receptor antagonist (CAS 172854-55-6) | Abcam [abcam.com]

- 3. This compound | 5-HT1B Receptors | Tocris Bioscience [tocris.com]

- 4. Clinical perspective on antipsychotic receptor binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reduction of the serotonin 5-HT1B and 5-HT2A receptor-mediated contraction of human pulmonary artery by the combined 5-HT1B receptor antagonist and serotonin transporter inhibitor LY393558 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GR-55562 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Radioligand Binding Detection of Receptors in Brain Membranes | Springer Nature Experiments [experiments.springernature.com]

- 8. brieflands.com [brieflands.com]

- 9. How selective is GR 43175? Interactions with functional 5-HT1A, 5-HT1B, 5-HT1C and 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Research Applications of Selective 5-HT1B Antagonists

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the diverse research applications of selective 5-HT1B receptor antagonists. These compounds represent a significant area of interest in neuropharmacology due to their potential therapeutic effects in a range of central nervous system (CNS) disorders. This document provides a comprehensive overview of their mechanism of action, key experimental findings, and detailed methodologies for their evaluation, presented in a format tailored for the scientific community.

Introduction to 5-HT1B Receptors and the Rationale for Antagonism

The serotonin 1B receptor (5-HT1B) is a G-protein coupled receptor (GPCR) predominantly located on presynaptic nerve terminals in the CNS.[1] As an autoreceptor on serotonergic neurons, its activation by serotonin leads to feedback inhibition, reducing serotonin synthesis and release.[2] 5-HT1B receptors also function as heteroreceptors on non-serotonergic neurons, modulating the release of other neurotransmitters such as dopamine, acetylcholine, and glutamate.[1][3]

The blockade of these inhibitory 5-HT1B autoreceptors by selective antagonists is hypothesized to increase synaptic serotonin levels, a mechanism that could offer a more rapid onset of action compared to traditional antidepressants like selective serotonin reuptake inhibitors (SSRIs).[4][5] Furthermore, by influencing other neurotransmitter systems, 5-HT1B antagonists are being investigated for their potential in treating anxiety disorders, substance abuse, and other neurological conditions.[3][6]

Quantitative Data on Selective 5-HT1B Antagonists

The development of selective 5-HT1B antagonists has been crucial for elucidating the role of this receptor. The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of key selective antagonists.

| Compound | Receptor | Species | Ki (nM) | pKi | Reference(s) |

| AR-A000002 | 5-HT1B | Guinea Pig (recombinant) | 0.47 | - | [7] |

| 5-HT1B/1D | Guinea Pig (cortex) | 0.24 | - | [7] | |

| 5-HT1D | Guinea Pig | 5 | - | [7] | |

| 5-HT1B/1D | Rat (cortex) | 20 | - | [7] | |

| 5-HT1A | Rat (hippocampus) | 3070 | - | [7] | |

| 5-HT2A | Rat (cortex) | 339 | - | [7] | |

| Dopamine D2 | - | 330 | - | [7] | |

| α1-Adrenoceptor | - | 490 | - | [7] | |

| SB-224289 | 5-HT1B | Human | - | 8.16 ± 0.06 | [4][8] |

| 5-HT1B | Human (cloned) | - | 8.2 | ||

| 5-HT1D | Human | >60-fold selectivity vs 5-HT1B | - | ||

| GR-127935 | 5-HT1B | Human | - | - | |

| 5-HT1D | Human | - | - |

| Compound | Assay | Species/System | Potency (nM) | Parameter | Reference(s) |

| AR-A000002 | Functional Assay | Guinea Pig 5-HT1B Receptor | 4.5 | EC50 | [7] |

| SB-224289 | GTPγS Binding Assay | Human 5-HT1B Receptors (CHO cells) | - | pEC50 = 7.9 ± 0.1 | [9] |

| Agonist Challenge Assay | Guinea Pig Brain Cortex Slices | - | pA2 = 8.4 ± 0.2 | [9] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental strategies is essential for a clear understanding of 5-HT1B antagonist research. The following diagrams, created using the DOT language, illustrate key signaling pathways and a general workflow for the discovery and characterization of these compounds.

Caption: 5-HT1B Receptor Signaling Cascade.

Caption: Drug Discovery Workflow for 5-HT1B Antagonists.

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo experiments used to characterize selective 5-HT1B antagonists.

In Vitro Assays

Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT1B receptor.

Materials:

-

Cell membranes expressing the 5-HT1B receptor (e.g., from CHO or HEK293 cells).

-

Radioligand (e.g., [³H]-GR125743).

-

Test compounds (selective 5-HT1B antagonists).

-

Non-specific binding control (e.g., high concentration of unlabeled serotonin or a known 5-HT1B ligand).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4).

-

96-well plates.

-

Scintillation counter and scintillation fluid.

-

Glass fiber filters.

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the assay buffer, cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Objective: To assess the functional activity of a compound as an antagonist or inverse agonist at the 5-HT1B receptor.

Materials:

-

Cell membranes expressing the 5-HT1B receptor.

-

[³⁵S]GTPγS.

-

GDP.

-

5-HT1B receptor agonist (e.g., 5-CT).

-

Test compounds (selective 5-HT1B antagonists).

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

96-well plates.

-

Scintillation counter.

Procedure:

-

Pre-incubate cell membranes with the test compound at various concentrations.

-

Add a fixed concentration of the 5-HT1B agonist to stimulate the receptor.

-

Initiate the binding reaction by adding [³⁵S]GTPγS and GDP.

-

Incubate at 30°C for a specified time.

-

Terminate the reaction by rapid filtration.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity on the filters.

-

Data is expressed as the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding.

-

Determine the IC50 value for the antagonist.

Objective: To measure the ability of an antagonist to block the agonist-induced inhibition of cAMP production.

Materials:

-

Whole cells expressing the 5-HT1B receptor.

-

Forskolin (to stimulate adenylate cyclase).

-

5-HT1B receptor agonist.

-

Test compounds (selective 5-HT1B antagonists).

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Cell culture medium.

-

Multi-well plates.

Procedure:

-

Plate the cells in multi-well plates and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compound.

-

Stimulate the cells with a mixture of forskolin and a fixed concentration of the 5-HT1B agonist.

-

Incubate for a specified time at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.

-

The antagonist effect is observed as a reversal of the agonist-induced decrease in cAMP levels.

-

Determine the IC50 or EC50 value for the antagonist.

In Vivo Assays

Objective: To measure the effect of a selective 5-HT1B antagonist on extracellular serotonin levels in specific brain regions of freely moving animals.

Materials:

-

Laboratory animals (e.g., rats, mice).

-

Stereotaxic apparatus.

-

Microdialysis probes and guide cannulae.

-

Perfusion pump.

-

Fraction collector.

-

HPLC with electrochemical detection (HPLC-ED) system.

-

Artificial cerebrospinal fluid (aCSF).

-

Test compound (selective 5-HT1B antagonist).

Procedure:

-

Surgically implant a guide cannula into the target brain region (e.g., prefrontal cortex, hippocampus) of the anesthetized animal.

-

Allow the animal to recover from surgery.

-

On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a slow, constant flow rate.

-

Collect baseline dialysate samples.

-

Administer the selective 5-HT1B antagonist systemically (e.g., i.p., s.c.) or locally via the probe.

-

Continue to collect dialysate samples at regular intervals.

-

Analyze the concentration of serotonin in the dialysate samples using HPLC-ED.

-

Express the results as a percentage change from the baseline serotonin levels.

Depression: Forced Swim Test

Objective: To assess the antidepressant-like effects of a selective 5-HT1B antagonist.

Procedure:

-

Individually place animals (mice or rats) in a cylinder of water from which they cannot escape.

-

Record the total duration of immobility during a set period (e.g., the last 4 minutes of a 6-minute test).

-

Administer the test compound at various doses prior to the test.

-

A decrease in immobility time is indicative of an antidepressant-like effect.

Anxiety: Elevated Plus Maze

Objective: To evaluate the anxiolytic-like effects of a selective 5-HT1B antagonist.

Procedure:

-

The maze consists of two open arms and two enclosed arms, elevated from the floor.

-

Place the animal in the center of the maze.

-

Record the time spent in and the number of entries into the open and closed arms over a 5-minute period.

-

Administer the test compound prior to the test.

-

An increase in the time spent in and/or entries into the open arms suggests an anxiolytic-like effect.

Substance Abuse: Cocaine Self-Administration

Objective: To investigate the effect of a selective 5-HT1B antagonist on the reinforcing properties of cocaine.

Procedure:

-

Surgically implant an intravenous catheter into the jugular vein of the animal.

-

Train the animal to press a lever to receive an infusion of cocaine.

-

Once a stable pattern of self-administration is established, pre-treat the animal with the selective 5-HT1B antagonist.

-

Measure the number of lever presses and cocaine infusions during the session.

-

A decrease in cocaine self-administration can indicate a reduction in the reinforcing effects of the drug.

Conclusion

Selective 5-HT1B antagonists are a promising class of compounds with significant potential for the treatment of various CNS disorders. Their unique mechanism of action, which involves the disinhibition of serotonin release and modulation of other neurotransmitter systems, provides a strong rationale for their continued investigation. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to advance our understanding and application of these important therapeutic agents. As research progresses, the full therapeutic potential of selective 5-HT1B antagonists will likely be further elucidated, offering new hope for patients with challenging neurological and psychiatric conditions.

References

- 1. benchchem.com [benchchem.com]

- 2. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Induction of a high-affinity ketanserin binding site at the 5-Hydroxytryptamine(1B) receptor by modification of its carboxy-terminal intracellular portion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SB-224289--a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent advances in 5-HT1B/1D receptor antagonists and agonists and their potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. SB-224289–a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for GR 55562 Dihydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of GR 55562 dihydrochloride, a selective 5-HT1B/1D receptor antagonist, in cell culture experiments. Detailed protocols, quantitative data, and visual diagrams of the signaling pathway and experimental workflow are included to facilitate its application in research settings.

Product Information

-

Name: this compound

-

Synonyms: 3-[3-(Dimethylamino)propyl]-4-hydroxy-N-[4-(4-pyridinyl)phenyl]benzamide dihydrochloride

-

Molecular Formula: C₂₃H₂₅N₃O₂ · 2HCl

-

Molecular Weight: 448.39 g/mol

-

Mechanism of Action: GR 55562 is a selective and competitive silent antagonist of the serotonin 5-HT1B and 5-HT1D receptors.[1][2] It exhibits approximately 10-fold selectivity for the 5-HT1B receptor over the 5-HT1D receptor.[1][2]

Quantitative Data

The following table summarizes the binding affinities and functional potency of this compound for human serotonin receptors.

| Parameter | Receptor | Value | Notes |

| pKi | 5-HT1B | 7.4 | Binding affinity for human cloned receptors.[3] |

| pKi | 5-HT1D | 6.2 | Binding affinity for human cloned receptors.[3] |

| pKB | 5-HT1B | 7.3 | Antagonist dissociation constant at human cloned receptors. |

| pKB | 5-HT1D | 6.3 | Antagonist dissociation constant at human cloned receptors. |

| pEC10 | 5-HT Receptors | 7.26 | Inhibition of 5-HT evoked contraction in pulmonary resistance arteries.[3] |

Signaling Pathway

The 5-HT1B receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory Gαi/o subunit. As an antagonist, GR 55562 blocks the downstream signaling cascade initiated by the binding of serotonin (5-HT) to the 5-HT1B receptor.

Experimental Protocols

The following protocols provide a general framework for utilizing this compound in cell culture. It is recommended to optimize parameters such as cell line, seeding density, and incubation times for your specific experimental setup.

1. Preparation of Stock Solution

This compound is soluble in water up to 100 mM.[3]

-

Reconstitution:

-

Briefly centrifuge the vial to ensure all the powder is at the bottom.

-

To prepare a 10 mM stock solution, add the appropriate volume of sterile, nuclease-free water. For example, to a 1 mg vial (assuming a molecular weight of 448.39 g/mol ), add 223.02 µL of water.

-

Vortex to ensure complete dissolution.

-

-

Storage:

-

Store the stock solution in aliquots at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.

-

2. Cell Culture and Treatment

This protocol provides an example for treating a human colorectal adenocarcinoma cell line (e.g., HT-29) or a neuronal cell line (e.g., Neuro2A) with GR 55562.

-

Materials:

-

Cultured cells (e.g., HT-29 or Neuro2A)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)

-

This compound stock solution

-

Multi-well plates (e.g., 96-well for viability assays, 6-well for protein analysis)

-

Phosphate-buffered saline (PBS)

-

-

Procedure:

-

Cell Seeding: Seed the cells in a multi-well plate at a density that will allow for optimal growth during the experiment. For example, for a 96-well plate, a starting density of 5,000-10,000 cells per well is common.

-

Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment and recovery.

-

Treatment:

-

Prepare working solutions of GR 55562 by diluting the stock solution in complete cell culture medium to the desired final concentrations. A typical concentration range to test for a 5-HT1B antagonist is between 1 µM and 10 µM.

-

For antagonist studies, pre-incubate the cells with the desired concentrations of GR 55562 for 30-60 minutes before adding a 5-HT1B receptor agonist (e.g., serotonin or a selective agonist).

-

For studies investigating the intrinsic effects of the antagonist, add the GR 55562 working solutions directly to the cells.

-

Include appropriate controls: vehicle control (medium with the same concentration of the solvent used for the stock solution) and untreated control.

-

-

Incubation: Incubate the treated cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

-

Downstream Analysis: Proceed with the desired downstream assay to assess the effects of GR 55562 (e.g., cell viability assay, apoptosis assay, western blot for signaling proteins).

-

3. Cell Viability (MTT) Assay

This protocol describes a method to assess changes in cell viability after treatment with GR 55562.

-

Materials:

-

Cells treated with GR 55562 in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

-

-

Procedure:

-

Following the treatment period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the effects of GR 55562 in cell culture.

References

Application Notes and Protocols for In Vivo Dissolution of GR 55562 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR 55562 dihydrochloride is a selective antagonist of the 5-HT1B receptor, making it a valuable tool for neuroscience research, particularly in studies related to nerve diseases.[1][2][3] Proper dissolution and formulation are critical for ensuring accurate and reproducible results in in vivo studies. These application notes provide detailed protocols for the preparation of this compound solutions suitable for in vivo administration.

Physicochemical Properties and Solubility

This compound is a solid, off-white to light yellow powder.[1] It is a synthetic compound with a molecular weight of approximately 448.39 g/mol .[1][4]

Solubility Data

The solubility of this compound in various solvents is summarized in the table below. For in vivo studies, sterile, isotonic solutions are paramount.

| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |

| Water | 44.8[1] - 100[4][5][6] | ~99.91[1] - 100[5][6] | Ultrasonic assistance may be required for dissolution.[1] |

| DMSO | 10 | - | For in vitro stock solutions. |

Recommended Protocol for In Vivo Solution Preparation (Aqueous Vehicle)

This protocol outlines the steps for preparing a sterile aqueous solution of this compound for parenteral administration in animal models.

Materials

-

This compound powder

-

Sterile, pyrogen-free Water for Injection (WFI) or sterile 0.9% Sodium Chloride (saline)

-

Sterile conical tubes (e.g., 15 mL or 50 mL)

-

Vortex mixer

-

Ultrasonic water bath

-

Sterile 0.22 µm syringe filters

-

Sterile syringes and needles

-

pH meter and sterile pH adjustment solutions (e.g., sterile 0.1 N HCl and 0.1 N NaOH), if necessary

Experimental Protocol

-

Calculate the Required Amount: Determine the desired concentration and final volume of the solution. Calculate the mass of this compound needed.

-

Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the calculated amount of this compound and transfer it to a sterile conical tube.

-

Initial Dissolution: Add the desired volume of sterile WFI or saline to the conical tube.

-

Vortexing: Tightly cap the tube and vortex the mixture vigorously for 1-2 minutes.

-

Sonication: If the compound is not fully dissolved after vortexing, place the tube in an ultrasonic water bath. Sonicate in short bursts, monitoring the solution until it becomes clear. Avoid excessive heating of the solution.[1]

-

pH Measurement and Adjustment (if necessary): For parenteral administration, the pH of the final solution should be close to physiological pH (7.2-7.4). Measure the pH of the solution using a calibrated pH meter. If necessary, adjust the pH using sterile 0.1 N HCl or 0.1 N NaOH. Add the adjustment solutions dropwise while gently mixing and monitoring the pH.

-

Sterile Filtration: Draw the final solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe and filter the solution into a sterile, sealed vial. This step removes any potential microbial contamination.

-